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Compound of Interest

Compound Name:
2-Amino-3-(2-

chlorobenzoyl)thiophene

Cat. No.: B028726 Get Quote

An In-Depth Technical Guide to 2-Amino-3-(2-
chlorobenzoyl)thiophene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-Amino-3-(2-chlorobenzoyl)thiophene (CAS No. 40017-58-1), a key

intermediate in the synthesis of various pharmaceutical compounds. This document outlines its

fundamental characteristics, a representative synthetic protocol, and its role as a modulator of

biological signaling pathways.

Core Physical and Chemical Properties
2-Amino-3-(2-chlorobenzoyl)thiophene is a substituted aminothiophene derivative. Its core

structure consists of a thiophene ring substituted with an amino group and a 2-chlorobenzoyl

group. This compound serves as a crucial building block in medicinal chemistry, notably in the

synthesis of thienodiazepine derivatives like Brotizolam, a hypnotic and sedative agent, as well

as in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its appearance

is typically a yellow solid, and it requires refrigerated storage (2-8°C) to maintain stability.
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The known physical and chemical properties of 2-Amino-3-(2-chlorobenzoyl)thiophene are

summarized in the table below for easy reference and comparison.

Property Value Reference(s)

CAS Number 40017-58-1 [1]

Molecular Formula C₁₁H₈ClNOS [1]

Molecular Weight 237.71 g/mol [1]

Appearance Yellow Solid

Melting Point 137-139 °C

Boiling Point 430.5°C at 760 mmHg

Density 1.388 g/cm³

Storage Temperature 2-8°C

Spectroscopic and Analytical Data
Detailed experimental spectroscopic data for 2-Amino-3-(2-chlorobenzoyl)thiophene is not

widely available in public literature. However, based on its chemical structure, the expected

spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons on both the thiophene and the 2-chlorophenyl rings. The protons on the

thiophene ring would likely appear as doublets in the aromatic region. The protons of the 2-

chlorophenyl group would exhibit a more complex splitting pattern due to their coupling. The

protons of the amino group would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eleven

carbon atoms in the molecule. The carbonyl carbon would be observed at a characteristic

downfield chemical shift. The carbon atoms of the thiophene and the 2-chlorophenyl rings

would appear in the aromatic region of the spectrum.
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Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-3-(2-chlorobenzoyl)thiophene is expected to exhibit

characteristic absorption bands corresponding to its functional groups. Key expected peaks

include:

N-H stretching: Vibrations of the primary amine group, typically appearing as two bands in

the region of 3300-3500 cm⁻¹.

C=O stretching: A strong absorption band for the ketone carbonyl group, expected around

1630-1680 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations from both the thiophene and benzene

rings in the 1400-1600 cm⁻¹ region.

C-N stretching: Vibrations of the amine C-N bond, typically found in the 1250-1350 cm⁻¹

range.

C-S stretching: Thiophene ring vibrations involving the C-S bond.

C-Cl stretching: A band in the fingerprint region corresponding to the carbon-chlorine bond.

Mass Spectrometry (MS)
The mass spectrum of 2-Amino-3-(2-chlorobenzoyl)thiophene would show a molecular ion

peak (M⁺) corresponding to its molecular weight (237.71 g/mol ). The fragmentation pattern

would likely involve the cleavage of the bond between the thiophene ring and the carbonyl

group, leading to the formation of characteristic fragment ions. The presence of chlorine would

result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the

molecular ion peak.

Experimental Protocols: Synthesis via Gewald
Reaction
The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction,

a multi-component condensation reaction. This one-pot synthesis is highly versatile and

efficient for creating polysubstituted 2-aminothiophenes.
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General Protocol for Gewald Synthesis of 2-
Aminothiophenes
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester

in the presence of elemental sulfur and a base.

Reactants:

An α-methylene carbonyl compound (e.g., a ketone or aldehyde)

An α-cyanoester (e.g., ethyl cyanoacetate or malononitrile)

Elemental sulfur

A base catalyst (e.g., a secondary amine like morpholine or piperidine, or an organic base

like triethylamine)

Procedure:

Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation

between the carbonyl compound and the α-cyanoester, catalyzed by the base, to form a

stable α,β-unsaturated nitrile intermediate.

Michael Addition of Sulfur: Elemental sulfur undergoes a Michael addition to the α,β-

unsaturated nitrile. The exact mechanism of this step is not fully elucidated but is thought to

involve the formation of a sulfur-containing intermediate.

Cyclization and Tautomerization: The intermediate then undergoes cyclization and

subsequent tautomerization to yield the final 2-aminothiophene product.

The reaction is typically carried out in a suitable solvent such as ethanol, dimethylformamide

(DMF), or dioxane, and can be promoted by conventional heating or microwave irradiation to

improve yields and reduce reaction times.
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Reactants:
- Carbonyl Compound

- α-Cyanoester
- Elemental Sulfur

- Base Catalyst

Mixing and Reaction
in Solvent (e.g., Ethanol, DMF)

Heating or
Microwave Irradiation

Reaction Work-up:
- Cooling

- Precipitation/Extraction

Purification:
- Recrystallization or

- Column Chromatography

Final Product:
2-Amino-3-(2-chlorobenzoyl)thiophene

Click to download full resolution via product page

A generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Biological Activity and Signaling Pathways
Derivatives of 2-amino-3-benzoylthiophene are known to exhibit significant biological activity,

primarily as allosteric modulators of the A1 adenosine receptor.

Allosteric Modulation of the A1 Adenosine Receptor
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in

regulating various physiological processes, particularly in the cardiovascular and central

nervous systems. 2-Amino-3-benzoylthiophenes act as positive allosteric modulators (PAMs) of

the A1 receptor. This means they bind to a site on the receptor that is distinct from the binding

site of the endogenous agonist, adenosine. This binding enhances the affinity and/or efficacy of

adenosine for its receptor.

The mechanism of action involves the PAM binding to the A1 receptor, which induces a

conformational change that stabilizes the active state of the receptor. This leads to an

increased response to the endogenous agonist.
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Mechanism of positive allosteric modulation of the A1 adenosine receptor.

A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor initiates a signaling cascade through its coupling to

inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn

decreases the intracellular concentration of cyclic AMP (cAMP). Lower levels of cAMP result in

reduced activity of protein kinase A (PKA), thereby modulating the phosphorylation of various

downstream target proteins.
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The A1 adenosine receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. ["2-Amino-3-(2-chlorobenzoyl)thiophene" physical and
chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b028726#2-amino-3-2-chlorobenzoyl-thiophene-
physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b028726#2-amino-3-2-chlorobenzoyl-thiophene-physical-and-chemical-properties
https://www.benchchem.com/product/b028726#2-amino-3-2-chlorobenzoyl-thiophene-physical-and-chemical-properties
https://www.benchchem.com/product/b028726#2-amino-3-2-chlorobenzoyl-thiophene-physical-and-chemical-properties
https://www.benchchem.com/product/b028726#2-amino-3-2-chlorobenzoyl-thiophene-physical-and-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b028726?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

